molecular formula C18H18N2 B051967 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile CAS No. 115687-28-0

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

Cat. No.: B051967
CAS No.: 115687-28-0
M. Wt: 262.3 g/mol
InChI Key: LHKVKWYSDARUCV-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile is an organic compound with the molecular formula C18H18N2 and a molecular weight of 262.34 g/mol . This compound is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, as well as a nitrile functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile typically involves the reaction of 4-phenylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and can affect its solubility and distribution within biological systems .

Comparison with Similar Compounds

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKVKWYSDARUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408061
Record name 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115687-28-0
Record name 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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